Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidi ne-3-carboxylate
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Overview
Description
Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate is a complex heterocyclic compound It is characterized by its unique structure, which includes multiple fused rings and functional groups
Preparation Methods
The synthesis of Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate involves multiple steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. For instance, the synthesis might involve the use of methanesulfonic acid under reflux conditions in methanol to yield the tricyclic indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and have various biological activities.
Pyrimidine derivatives: These compounds also have a similar ring structure and are used in various pharmaceutical applications.
The uniqueness of Ethyl 2-imino-1-methyl-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate lies in its specific structure and the combination of functional groups, which may confer unique properties and applications.
Properties
Molecular Formula |
C15H14N4O3 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
ethyl 6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C15H14N4O3/c1-3-22-15(21)9-8-10-13(18(2)12(9)16)17-11-6-4-5-7-19(11)14(10)20/h4-8,16H,3H2,1-2H3 |
InChI Key |
MUQMSONWCFNLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C |
Origin of Product |
United States |
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